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Compound of Interest

Compound Name:
Methyl N-Boc-2-oxopiperidine-3-

carboxylate

CAS No.: 400073-68-9

Cat. No.: B1640313

Get Quote

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged

scaffold," a structural motif frequently found in a vast array of pharmaceuticals and biologically

active compounds.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic

properties, such as improved solubility and metabolic stability, while providing a three-

dimensional framework for orienting functional groups to interact with biological targets.[2][3]

The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group onto the piperidine

nitrogen and the presence of a carbonyl group at the 2-position (forming a δ-valerolactam)

creates N-Boc-2-oxopiperidine (also known as tert-butyl 2-oxopiperidine-1-carboxylate). This

molecule is not merely a protected amine but a highly versatile and valuable chemical

intermediate.[4] The Boc group serves two critical functions: it deactivates the nitrogen towards

many reagents, preventing unwanted side reactions, and its steric bulk can influence the

stereochemical outcome of nearby reactions.[5] Crucially, it can be removed under mild acidic

conditions, allowing for late-stage functionalization of the nitrogen.[5]

The C2-oxo group is the key to the scaffold's synthetic utility. It acidifies the adjacent C3

protons, paving the way for a rich variety of enolate-based transformations. This guide,

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1640313?utm_src=pdf-interest
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-the-potential-of-piperidine-derivatives-in-modern-drug-discovery
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pdf.benchchem.com/143/Application_Notes_The_Versatility_of_N_Boc_4_hydroxypiperidine_as_a_Precursor_in_Piperidine_Based_Drug_Synthesis.pdf
https://www.nbinno.com/pharmaceutical-intermediates/n-boc-2-piperidone-a-key-pharmaceutical-intermediate-for-advanced-synthesis-and-drug-development-rj
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-n-boc-piperidine-4-carboxylic-acid-in-accelerating-pharmaceutical-development
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-n-boc-piperidine-4-carboxylic-acid-in-accelerating-pharmaceutical-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1640313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


intended for researchers and drug development professionals, provides an in-depth exploration

of the synthesis, reactivity, and strategic applications of N-Boc-2-oxopiperidine derivatives,

underscoring their role as a cornerstone in the synthesis of complex molecular architectures.[4]

Synthesis of the Core Scaffold: N-Boc-2-
Oxopiperidine
The most direct and common route to the parent N-Boc-2-oxopiperidine scaffold is the N-

acylation of commercially available 2-piperidone (also known as δ-valerolactam). The reaction

is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base and a

catalyst.

Experimental Protocol: Synthesis of tert-butyl 2-
oxopiperidine-1-carboxylate
This protocol describes a standard laboratory procedure for the Boc-protection of 2-piperidone.

Materials:

2-Piperidone

Di-tert-butyl dicarbonate ((Boc)₂O)

4-Dimethylaminopyridine (DMAP)

Acetonitrile (ACN)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of 2-piperidone (1.0 eq) in acetonitrile, add 4-dimethylaminopyridine (0.1 eq).
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Add a solution of di-tert-butyl dicarbonate (1.2 eq) in acetonitrile dropwise to the mixture at

room temperature.

Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by Thin

Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃

and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-

oxopiperidine as a white solid.

Trustworthiness: This self-validating protocol relies on standard, well-established chemistry.

The aqueous workup effectively removes the catalyst (DMAP) and any unreacted starting

materials. The final purification by chromatography ensures high purity of the final product,

which is essential for subsequent reactions.[4]

Strategic Functionalization of the N-Boc-2-
Oxopiperidine Scaffold
The true power of N-Boc-2-oxopiperidine lies in its capacity for selective functionalization at

multiple positions around the ring. The C2-carbonyl group dictates the primary modes of

reactivity, particularly at the adjacent C3 position.

Diagram: Reactivity Map of N-Boc-2-Oxopiperidine
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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N-Boc-2-Oxopiperidine

Step 1: C3-Alkylation
Base: LDA or KHMDS

Electrophile: Aryl-X

3-Aryl-N-Boc-2-Oxopiperidine

Step 2: Amide Formation
Reagent: p-methoxyphenyl piperazine

Key Apixaban Intermediate
(Lactam Ring Opened)

Step 3: Cyclization & Further Steps

Apixaban

Click to download full resolution via product page

Caption: Simplified workflow highlighting the use of N-Boc-2-oxopiperidine in Apixaban

synthesis. [4] In the synthesis, the N-Boc-2-oxopiperidine is first functionalized at the C3

position. Subsequent reaction with a substituted piperazine leads to the opening of the lactam

ring and formation of a key amide bond, constructing the central part of the Apixaban molecule.

This exemplifies how the scaffold provides a pre-organized, six-membered ring that can be

strategically modified and incorporated into a more complex active pharmaceutical ingredient

(API). [4]
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Conclusion and Future Perspectives
N-Boc-2-oxopiperidine is a testament to the
power of strategic protecting group and
functional group placement in synthetic
chemistry. Its utility extends far beyond that of a
simple protected lactam; it is a versatile platform
for the controlled and regioselective
introduction of molecular complexity. The ability
to functionalize the C3 position via robust
enolate chemistry is a particularly powerful tool
for drug discovery programs. [4] Future
research in this area will likely focus on the
development of novel catalytic and asymmetric
methods for functionalizing all positions of the
ring. Advances in C-H activation and
enantioselective catalysis could unlock new
pathways to previously inaccessible derivatives,
further expanding the chemical space available
to medicinal chemists and solidifying the role of
N-Boc-2-oxopiperidine derivatives as
indispensable tools in the development of next-
generation therapeutics. [10][11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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